molecular formula C8H7N3O3S B092272 4-Methoxy-6-nitro-1,3-benzothiazol-2-amine CAS No. 16586-52-0

4-Methoxy-6-nitro-1,3-benzothiazol-2-amine

Cat. No. B092272
CAS RN: 16586-52-0
M. Wt: 225.23 g/mol
InChI Key: CPKIXPBVHIJAIR-UHFFFAOYSA-N
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Description

4-Methoxy-6-nitro-1,3-benzothiazol-2-amine is a derivative of benzothiazole, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring. Benzothiazole derivatives are known for their diverse pharmaceutical and biological activities. Although the provided papers do not specifically discuss 4-Methoxy-6-nitro-1,3-benzothiazol-2-amine, they do provide insight into the general chemical behavior and synthesis of related benzothiazole compounds.

Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various methods. One such method is the reaction of 2-aminobenzothiazole with an aldehyde, as described in the synthesis of Benzothiazol-2-yl-(4-chloro-benzylidene)-amine. This compound was prepared by reacting 2-aminobenzothiazole with 4-chlorobenzaldehyde . Another method involves Suzuki cross-coupling reactions, which were used to synthesize 2-amino-6-arylbenzothiazoles with different substituents, indicating the versatility of this approach in introducing various functional groups to the benzothiazole core .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be elucidated using various spectroscopic techniques. For instance, the prepared Benzothiazol-2-yl-(4-chloro-benzylidene)-amine was identified using FT.IR and UV-Vis spectroscopy . These techniques are crucial in confirming the presence of functional groups and the overall structure of the compound. The molecular structure is also influenced by the nature of the substituents, which can affect the compound's reactivity and interaction with metal ions, as seen in the formation of metal complexes .

Chemical Reactions Analysis

Benzothiazole derivatives can participate in a range of chemical reactions. The paper on the synthesis and characterization of metal complexes demonstrates the ability of a benzothiazole derivative to act as a ligand, coordinating with metal ions like Co(II), Ni(II), Cu(II), and Zn(II) to form complexes with an octahedral structure . This indicates that benzothiazole compounds can be used in the design of metal-based drugs or catalysts.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be determined through various analytical methods. The metal complexes of Benzothiazol-2-yl-(4-chloro-benzylidene)-amine were characterized using flame atomic absorption, CHN analysis, FT.IR, UV-Vis spectroscopy, magnetic susceptibility, and conductivity measurements . These properties are essential for understanding the behavior of the compounds in biological systems and their potential applications. For example, the antiurease and nitric oxide scavenging activities of the synthesized 2-amino-6-arylbenzothiazoles were evaluated, revealing their potential as therapeutic agents .

Scientific Research Applications

Organic Chemistry

  • Application : The compound “4-Methoxy-6-nitro-1,3-benzothiazol-2-amine” is used in the synthesis of indole derivatives . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
  • Method of Application : The total synthesis of ibogaine and epiibogaine were commenced from Larock’s heteroannulation reaction of 4-methoxy-2-iodoaniline (prepared in three steps from m-iodophenol) and disilylated alkyne that gave the 5-methoxy-2,3-disubstituted indole .
  • Results : The synthesis resulted in the production of indole derivatives that are used in the treatment of various disorders in the human body .

Antifungal Agents

  • Application : “4-Methoxy-6-nitro-1,3-benzothiazol-2-amine” is used in the synthesis of new 2-(4-Methoxybenzothiazol-2’-yl amino)-4-(2-chloro-4-trifluoromethylanilino)-6-(substituted thioureido)-1,3,5-triazine as Antifungal Agents .

properties

IUPAC Name

4-methoxy-6-nitro-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3S/c1-14-5-2-4(11(12)13)3-6-7(5)10-8(9)15-6/h2-3H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPKIXPBVHIJAIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1)[N+](=O)[O-])SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20355685
Record name 4-methoxy-6-nitro-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-6-nitro-1,3-benzothiazol-2-amine

CAS RN

16586-52-0
Record name 4-methoxy-6-nitro-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methoxy-6-nitro-1,3-benzothiazol-2-amine
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